molecular formula C9H7F3O B2672704 3-(1,2,2-Trifluorocyclopropyl)phenol CAS No. 2470435-52-8

3-(1,2,2-Trifluorocyclopropyl)phenol

Cat. No. B2672704
CAS RN: 2470435-52-8
M. Wt: 188.149
InChI Key: BUIJRGVHZUYOKA-UHFFFAOYSA-N
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Description

Synthesis Analysis

While specific synthesis methods for 3-(1,2,2-Trifluorocyclopropyl)phenol are not found, general methods for the synthesis of phenolic compounds are well-documented. Phenolic compounds can be synthesized through various methods such as esterification, phosphorylation, hydroxylation, or enzymatic conjugation . Nucleophilic aromatic substitution reactions are also commonly used in the synthesis of phenolic compounds .


Chemical Reactions Analysis

Phenolic compounds, including 3-(1,2,2-Trifluorocyclopropyl)phenol, are known to be very reactive towards electrophilic aromatic substitution . They can also be detected through indirect electroanalytical methods .

Scientific Research Applications

Mechanism of Action

The mechanism of action of phenolic compounds is diverse and depends on their specific structure. Phenol, a simple phenolic compound, is a potent proteolytic agent. In high concentrations, when injected next to a nerve, phenol produces a chemical neurolysis which is nonselective across nerve fiber size and most prominent on its outer aspect .

Future Directions

The future directions of research on phenolic compounds, including 3-(1,2,2-Trifluorocyclopropyl)phenol, could involve the development of efficient methods for their synthesis as well as modern and accurate methods for their detection and analysis . The treatment of phenol-containing industrial wastewater is also a significant area of ongoing research .

properties

IUPAC Name

3-(1,2,2-trifluorocyclopropyl)phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7F3O/c10-8(5-9(8,11)12)6-2-1-3-7(13)4-6/h1-4,13H,5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUIJRGVHZUYOKA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C1(F)F)(C2=CC(=CC=C2)O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7F3O
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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